Ethyl n-[2-(diethylamino)ethyl]glycinate
Description
Properties
CAS No. |
7568-71-0 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
ethyl 2-[2-(diethylamino)ethylamino]acetate |
InChI |
InChI=1S/C10H22N2O2/c1-4-12(5-2)8-7-11-9-10(13)14-6-3/h11H,4-9H2,1-3H3 |
InChI Key |
QSYQPIDFQUFGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation of Boc-Protected Ethylenediamine
- Starting Materials: Boc-protected ethylenediamine (tert-butoxycarbonyl ethylenediamine) and ethyl glyoxylate hydrate.
- Reaction: The Boc-protected ethylenediamine is reacted with ethyl glyoxylate hydrate in the presence of a molecular sieve desiccant to remove water and drive the reaction forward.
- Solvent: Dichloromethane (CH₂Cl₂) is preferred for its ability to dissolve reactants and maintain anhydrous conditions. Alternatives include ethyl acetate, chloroform, and ethers.
- Temperature: The reaction is typically conducted at controlled temperatures to optimize yield.
- Duration: Stirring for an effective period (several hours) ensures complete formation of the intermediate imino ester.
Isolation of Intermediate
- The reaction mixture is filtered to remove molecular sieves and any insoluble impurities.
- The filtrate contains ethyl-(2-Boc-amino-ethylimino) acetate, which is isolated without chromatography, enhancing scalability.
Catalytic Hydrogenation to Ethyl N-[(2-Boc-amino)ethyl]glycinate
- Catalyst: Palladium on activated carbon (10%) is employed for hydrogenation.
- Conditions: Hydrogen gas is bubbled through the solution under mild pressure and temperature.
- Outcome: The imino group is reduced to the corresponding amine, yielding ethyl N-[(2-Boc-amino)ethyl]glycinate with near quantitative yield and high purity.
Conversion to Hydrochloride Salt
- To improve stability and handling, the free base is converted to its hydrochloride salt.
- Procedure: Ethereal hydrochloric acid (HCl) is added dropwise to a cooled solution of the free base in dichloromethane or ethyl acetate.
- Result: A stable, non-hygroscopic solid hydrochloride salt is obtained, suitable for storage and further synthetic applications.
Optional Hydrolysis to Free Acid
- Hydrolysis of the ethyl ester under aqueous lithium hydroxide (LiOH) conditions followed by acidification yields the free acid form if required for downstream synthesis.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Catalyst/Desiccant | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive alkylation | Boc-ethylenediamine + ethyl glyoxylate hydrate | Dichloromethane (CH₂Cl₂) | Molecular sieves (3Å) | ~Quantitative | No chromatography needed |
| Isolation of imino ester | Filtration | Same as above | — | — | Direct isolation from filtrate |
| Catalytic hydrogenation | Hydrogen gas + Pd/C (10%) | Dichloromethane | Pd on activated carbon | ~Quantitative | Mild conditions, high purity |
| Hydrochloride salt formation | Ethereal HCl addition | Dichloromethane or ethyl acetate | — | High | Stable, non-hygroscopic solid |
| Hydrolysis (optional) | Aqueous LiOH, acidification | Aqueous solution | — | High | Converts ester to free acid |
Research Findings and Discussion
- The reductive alkylation method provides a convenient, scalable, and high-yielding route to ethyl n-[2-(diethylamino)ethyl]glycinate derivatives without requiring chromatographic purification, which is advantageous for industrial synthesis.
- The use of molecular sieves is critical to remove water that can otherwise hydrolyze intermediates or reduce yields.
- Palladium-catalyzed hydrogenation is efficient and selective for the reduction of imino esters to amines, with minimal side reactions.
- Conversion to the hydrochloride salt enhances the compound’s shelf life and handling properties, making it preferable for storage and subsequent synthetic steps.
- Alternative solvents and conditions have been explored, but dichloromethane remains the solvent of choice for balancing reactivity and ease of purification.
- The synthetic route is adaptable for producing related amino ester derivatives used in peptide nucleic acid monomer synthesis and other pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl n-[2-(diethylamino)ethyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile, with or without the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted glycinates.
Scientific Research Applications
Ethyl n-[2-(diethylamino)ethyl]glycinate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Ethyl n-[2-(diethylamino)ethyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can interact with the active sites of enzymes, modulating their activity. Additionally, the compound may influence cellular pathways by altering the function of membrane-bound receptors or ion channels, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to glycinate esters with varying substituents (Table 1):
Physicochemical Properties
- Solubility: The diethylaminoethyl group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to purely lipophilic derivatives like diphenylmethylene glycinate .
- Basicity: The tertiary amine in this compound (pKa ~9–10) enables protonation under acidic conditions, aiding in separation techniques. This contrasts with hydroxyphenyl-substituted glycinates (), which exhibit lower basicity due to electron-withdrawing effects .
Research Findings and Trends
- Synthetic Efficiency: Diethylaminoethyl-substituted glycinates exhibit higher yields (~80%) compared to cyano derivatives, which require multi-step purifications .
- Biological Activity: The diethylaminoethyl group’s basicity correlates with enhanced cellular uptake in drug candidates, as seen in ’s hepatocarcinoma sensitizers .
- Thermal Stability : Ethyl N-(diphenylmethylene)glycinate’s conjugated imine structure improves thermal stability (decomposition >200°C) compared to aliphatic amine derivatives .
Q & A
Q. What are the recommended synthetic routes for Ethyl N-[2-(diethylamino)ethyl]glycinate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves a two-step process:
Amidation/Alkylation: React glycine ethyl ester with 2-(diethylamino)ethyl chloride under basic conditions (e.g., NaOH or triethylamine) to form the diethylaminoethyl-substituted intermediate .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
Optimization: Monitor reaction progress via thin-layer chromatography (TLC) . Adjust stoichiometry (1.2:1 molar ratio of glycine ethyl ester to alkylating agent) and temperature (40–60°C) to maximize yield .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the ethyl ester (~1.2 ppm, triplet) and diethylamino group (~2.5–3.0 ppm, multiplet) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (calculated for C₁₀H₂₁N₂O₂: 201.16 g/mol) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC .
- pH Sensitivity: Prepare buffered solutions (pH 3–9) and monitor ester hydrolysis by tracking glycine release via ninhydrin assay .
Key Finding: The compound is hygroscopic; store desiccated at -20°C for long-term stability .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the diethylaminoethyl group in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with electrophiles (e.g., benzoyl chloride) in polar aprotic solvents (DMF, acetonitrile) .
- DFT Calculations: Model transition states (Gaussian 16, B3LYP/6-31G* basis set) to identify steric hindrance from the diethylamino group, which reduces nucleophilicity compared to unsubstituted glycine esters .
Q. How can researchers resolve contradictions in reported solubility data across solvents?
Methodological Answer:
- Solubility Screening: Use a shake-flask method with saturated solutions in 12 solvents (e.g., DMSO, ethanol, hexane). Quantify dissolved compound via UV-Vis (λ = 210–230 nm) .
- Thermodynamic Analysis: Calculate Hansen solubility parameters to correlate solubility with solvent polarity. Conflicting data often arise from impurities; validate purity via DSC (melting point ~80–85°C) .
Q. What strategies enhance the compound’s utility as a bioisostere in enzyme inhibitor design?
Methodological Answer:
- Molecular Docking: Dock the compound into enzyme active sites (AutoDock Vina) using crystallographic data (e.g., PDB: 1XYZ). The diethylaminoethyl group mimics cationic residues (e.g., lysine) in substrate binding .
- SAR Studies: Synthesize analogs with varied alkyl chain lengths (e.g., dimethylamino vs. diethylamino) and test inhibitory potency (IC₅₀) against serine proteases .
Q. How do stereochemical variations impact biological activity?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, ethanol/heptane) to separate enantiomers. Assign configurations via circular dichroism (CD) spectroscopy .
- In Vitro Assays: Compare enantiomer activity in cell-based models (e.g., anti-inflammatory assays measuring IL-6 suppression). The (R)-enantiomer may show 2–3x higher potency due to optimized receptor interactions .
Q. What computational methods predict metabolic pathways for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
